![molecular formula C16H21N3O2 B2416791 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile CAS No. 338753-88-1](/img/structure/B2416791.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many biologically active compounds . It also contains a piperazino group, which is a common feature in many pharmaceuticals.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the nitrile group suggests that this compound would have a polar character. The benzodioxol and piperazine groups could potentially participate in pi-pi stacking interactions and hydrogen bonding, respectively .Applications De Recherche Scientifique
Antidepressant-like Effects
- Antidepressant Activity: Studies have explored the antidepressant-like effects of related compounds, highlighting the role of 5-HT1A receptor activation. For instance, Matsuda et al. (1995) found that MKC-242, a 5-HT1A receptor agonist, reduced immobility time in mice, indicating potential antidepressant properties (Matsuda et al., 1995).
Molecular Structures and Intermolecular Interactions
- Molecular Conformation Studies: Mahesha et al. (2019) analyzed the molecular structures of closely related compounds, revealing significant insights into their intermolecular interactions (Mahesha et al., 2019).
Antitumor and Antimicrobial Properties
- Antitumor Activity: Al-Soud et al. (2004) evaluated the DNA affinity and antitumor activity of a series of related compounds, contributing to the understanding of their potential as antitumor agents (Al-Soud & Al-Masoudi, 2004).
- Antibacterial Efficacy: Mekky and Sanad (2020) synthesized novel compounds showing significant antibacterial efficacies, suggesting potential applications in combating bacterial infections (Mekky & Sanad, 2020).
Enzymatic and Metabolic Investigations
- Metabolic Pathway Analysis: Research by Gong et al. (2010) identified key metabolic pathways of flumatinib, a compound structurally related to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile, providing insights into its metabolism in human patients (Gong et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,11-17)19-7-5-18(6-8-19)10-13-3-4-14-15(9-13)21-12-20-14/h3-4,9H,5-8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYDSAHEWBEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)
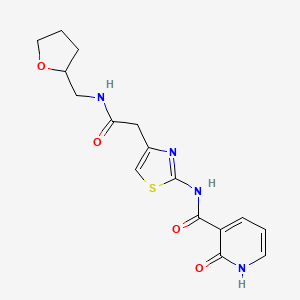

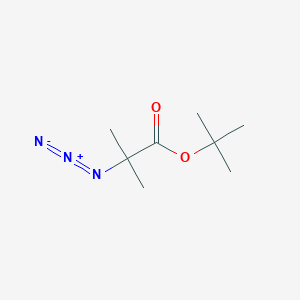
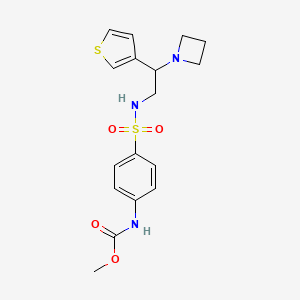
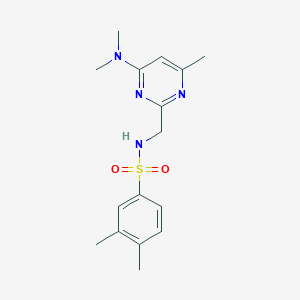
![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
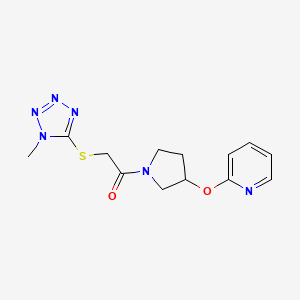
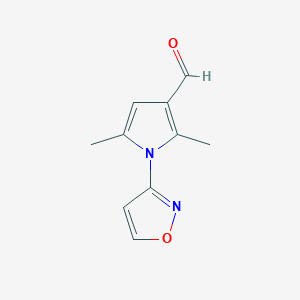
![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)
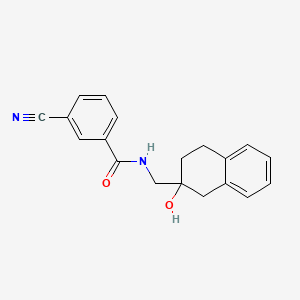
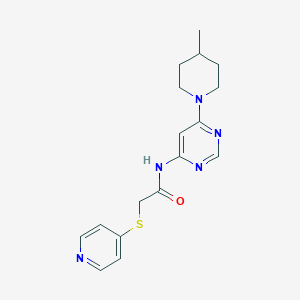
![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)